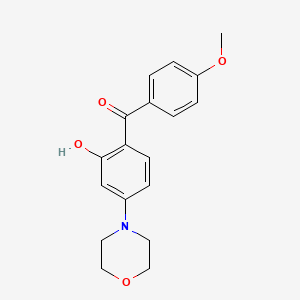

(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone

Descripción general

Descripción

(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-morpholinophenyl with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

- This compound acts as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For example, derivatives of this compound have been explored for their potential to modulate neurotransmitter systems, which is crucial in treating conditions such as depression and anxiety .

Case Study: Neurological Agents

- A study demonstrated that derivatives of this compound exhibited significant activity as serotonin receptor modulators. The modifications made to the morpholine ring improved binding affinity and selectivity towards specific receptor subtypes, leading to promising results in preclinical trials .

Material Science

Use in Advanced Materials

- The compound is utilized in formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials. For instance, it has been incorporated into protective coatings that enhance resistance to environmental stressors .

Data Table: Properties of Coatings with Additives

| Property | Control Coating | Coating with this compound |

|---|---|---|

| Scratch Resistance | Moderate | High |

| UV Stability | Low | High |

| Water Resistance | Moderate | Excellent |

Biochemical Research

Enzyme Inhibition Studies

- Researchers employ this compound in studies related to enzyme inhibition and receptor binding. It aids in understanding biological pathways and drug interactions. For instance, it has been used to investigate the inhibition of specific kinases involved in cancer progression .

Case Study: Kinase Inhibition

- A recent study highlighted the effectiveness of the compound as an inhibitor of a particular kinase involved in tumor growth. The results showed a dose-dependent inhibition effect, suggesting its potential as a therapeutic agent in oncology .

Cosmetic Formulations

Antioxidant Properties

- The compound is incorporated into skincare products due to its antioxidant properties, which help protect skin from oxidative stress and improve overall skin health. It has been shown to reduce markers of inflammation and promote skin hydration .

Product Example: Skincare Cream

- A formulation containing this compound was tested against a control group. Results indicated a significant improvement in skin elasticity and reduction in fine lines after four weeks of use.

Analytical Chemistry

Standardization in Chromatography

- This compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its stability and distinct spectral characteristics make it an ideal candidate for quality control in pharmaceutical manufacturing .

Data Table: Chromatographic Analysis Results

| Sample Type | Retention Time (min) | Peak Area (mV·s) |

|---|---|---|

| Standard | 5.5 | 1500 |

| Test Sample A | 5.6 | 1480 |

| Test Sample B | 5.5 | 1520 |

Mecanismo De Acción

The mechanism of action of (2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but lacks the morpholine ring.

(2-Hydroxy-4-methylphenyl)(phenyl)methanone: Similar structure but has a methyl group instead of a methoxy group.

(2-Hydroxy-4-propoxyphenyl)(phenyl)methanone: Similar structure but has a propoxy group instead of a methoxy group.

Uniqueness

(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone is unique due to the presence of both a morpholine ring and a methoxy group, which confer distinct chemical and biological properties. These structural features can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in research and potential therapeutic applications .

Actividad Biológica

(2-Hydroxy-4-morpholinophenyl)(4-methoxyphenyl)methanone, also known as a derivative of morpholine and phenolic compounds, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, applications, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique structure, which includes a hydroxyl group, a morpholine ring, and methoxy-substituted phenyl groups. These structural features contribute to its potential biological activities.

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy is particularly notable in conditions like Alzheimer's disease, where it may influence sphingomyelin metabolism through inhibition of neutral sphingomyelinase 2 (nSMase2) .

- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, particularly in the context of nSMase2, which is implicated in exosome release and various neurodegenerative diseases. The inhibition of this enzyme can potentially mitigate pathological processes associated with these conditions .

- Antioxidant Properties : Its incorporation into cosmetic formulations highlights its antioxidant properties, which protect skin from oxidative stress. This has been supported by studies demonstrating improved skin health through the application of products containing this compound .

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets involved in neurological signaling pathways. The morpholine ring enhances lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various analogues of this compound to identify those with superior biological activity against nSMase2. For instance, compounds derived from similar structures have shown varying degrees of inhibition potency, with some exhibiting nanomolar activity .

Case Study: Alzheimer’s Disease Model

In a study involving 5XFAD mice, which model familial Alzheimer's disease, the efficacy of this compound was evaluated. The compound demonstrated significant pharmacokinetic properties, including effective brain penetration and sustained plasma concentrations post-administration .

| Parameter | Value |

|---|---|

| Cmax (Plasma) | 7.70 ± 0.75 nmol/mL |

| AUC (0-t) | 22.1 ± 1.33 h·nmol/mL |

| Brain Cmax | Significant levels observed |

Applications in Material Science

Beyond pharmacological uses, this compound is utilized in material science for developing advanced materials such as polymers and coatings that require enhanced durability and performance due to its unique chemical properties .

Propiedades

IUPAC Name |

(2-hydroxy-4-morpholin-4-ylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-15-5-2-13(3-6-15)18(21)16-7-4-14(12-17(16)20)19-8-10-23-11-9-19/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDQIMDKIHLJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183135 | |

| Record name | [2-Hydroxy-4-(4-morpholinyl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404010-32-8 | |

| Record name | [2-Hydroxy-4-(4-morpholinyl)phenyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404010-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Hydroxy-4-(4-morpholinyl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.